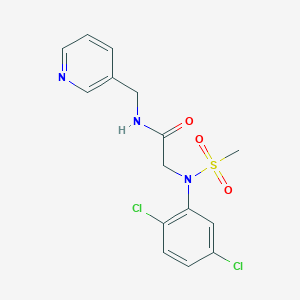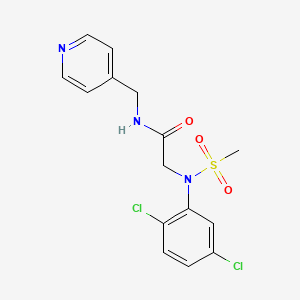
N~2~-(2,5-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(2,5-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DCMF, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCMF is a glycinamide derivative that was first synthesized in the early 2000s and has since been extensively studied for its pharmacological properties.
Mechanism of Action
The exact mechanism of action of DCMF is not fully understood, but it is believed to act through multiple pathways. DCMF has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. DCMF has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy metabolism and has been implicated in various diseases, including cancer and diabetes.
Biochemical and Physiological Effects:
DCMF has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that DCMF can induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines and chemokines, and activate the AMPK pathway. In vivo studies have shown that DCMF can inhibit tumor growth and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using DCMF in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Another advantage is its broad range of potential therapeutic applications, which makes it a versatile tool for studying various diseases. However, one limitation is the lack of information on the long-term effects of DCMF, as most studies have been conducted in vitro or in animal models.
Future Directions
Future research on DCMF could focus on further elucidating its mechanism of action, particularly with regards to its effects on the AMPK pathway. Additionally, studies could investigate the potential of DCMF as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Finally, research could explore the potential of DCMF as a drug delivery vehicle, as its structure allows for the attachment of various functional groups that could enhance its pharmacological properties.
Scientific Research Applications
DCMF has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that DCMF exhibits anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. DCMF has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, DCMF has been studied for its potential neuroprotective properties in Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(2,5-dichloro-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O4S/c1-23(20,21)18(13-7-10(15)4-5-12(13)16)9-14(19)17-8-11-3-2-6-22-11/h2-7H,8-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJAAKAEVZUVOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=CO1)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dichloro-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B3446825.png)
![2-[(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B3446826.png)
![4-(4-methoxyphenyl)-7-[2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B3446833.png)
![N-(2-chlorobenzyl)-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B3446839.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B3446847.png)
![2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B3446855.png)
![N-(2-chlorophenyl)-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B3446862.png)
![ethyl 1-[N-(methylsulfonyl)-N-1-naphthylglycyl]-4-piperidinecarboxylate](/img/structure/B3446871.png)


![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B3446907.png)
![N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-2-thiophenesulfonamide](/img/structure/B3446914.png)
![N-cyclohexyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B3446922.png)